molecular formula C13H9BrN2O B6299875 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol CAS No. 402929-34-4

2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol

Cat. No.: B6299875
CAS No.: 402929-34-4
M. Wt: 289.13 g/mol
InChI Key: WDYLCCFOCVJWMR-UHFFFAOYSA-N
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Description

Contextualization of Benzimidazole (B57391) and Phenol (B47542) Scaffolds in Modern Chemical Research

The benzimidazole scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net It is classified as a "privileged scaffold" because its structure is frequently found in FDA-approved drugs and other bioactive compounds. nih.gov The electron-rich nitrogen heterocycle of benzimidazole can readily participate in hydrogen bonding and various weak interactions, allowing it to bind effectively to a wide range of biological targets. nih.govnih.gov This versatility has led to the development of benzimidazole derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.orgnih.gov

The phenol group, an aromatic ring bearing a hydroxyl (-OH) substituent, is another fundamental building block in organic chemistry. Phenolic compounds are widespread in nature and are known for their antioxidant properties. In synthetic chemistry, the hydroxyl group of phenol is a versatile functional handle that can be readily modified, making phenols valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.

The combination of these two scaffolds in one molecule creates a bifunctional system. The acidic proton of the phenol and the basic nitrogen atoms of the benzimidazole ring can lead to interesting intramolecular and intermolecular interactions, such as hydrogen bonding, which can dictate the molecule's crystal packing and physical properties. nih.gov

Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing one or more halogen atoms (such as fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in chemical synthesis to fine-tune a compound's characteristics. numberanalytics.comchemistrytalk.org The introduction of a halogen atom can significantly alter a molecule's physical, chemical, and biological properties. numberanalytics.com

Specifically, the inclusion of a bromine atom, as in 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol, has several important consequences:

Electronic Effects : Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which can modify the acidity of the phenolic proton and the basicity of the benzimidazole nitrogens.

Steric and Lipophilic Effects : The size of the bromine atom can influence the molecule's conformation and its ability to fit into biological binding sites. It also increases the molecule's lipophilicity (fat-solubility), which can affect its transport across biological membranes. pressbooks.pub

Enhanced Reactivity : The carbon-halogen bond is often a reactive site, serving as a "handle" for further chemical transformations through reactions like cross-coupling, allowing for the synthesis of more complex derivatives. jk-sci.com

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can influence molecular self-assembly and binding to biological targets.

Current State of Research on this compound and Related Systems

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, the current state of research can be inferred from studies on closely related analogues. The synthesis of 2-arylbenzimidazoles typically involves the condensation reaction between an o-phenylenediamine (B120857) and an aromatic aldehyde or carboxylic acid. rsc.orgrsc.org For the target molecule, a plausible synthetic route would be the reaction of 1,2-diaminobenzene with 4-bromo-2-hydroxybenzoic acid or a related derivative.

Research on halogen-substituted 2-arylbenzimidazoles provides significant insight into the structural and chemical properties that can be expected for this compound. mdpi.com X-ray crystallography studies on similar molecules reveal detailed information about their three-dimensional structure. nih.govnih.gov

Key findings from related systems include:

Synthesis : Methods for synthesizing benzimidazole derivatives are well-established and increasingly utilize green chemistry principles, such as microwave-assisted synthesis or the use of eco-friendly solvents. researchgate.netmdpi.com

Supramolecular Chemistry : The interplay of hydrogen bonds (e.g., N-H···N, O-H···N) and, in halogenated systems, halogen bonds or π-π stacking interactions, dictates the crystal packing and supramolecular assembly. nih.govmdpi.com

The table below presents crystallographic data for related brominated benzimidazole compounds, illustrating the type of detailed structural information that can be obtained for this class of molecules.

Property2-(4-Bromophenyl)-N-phenylbenzimidazole mdpi.com2-(3-Bromophenyl)-N-phenylbenzimidazole mdpi.com
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
C–Br Bond Length (Å) 1.898(3)1.8986(13)
Dihedral Angle (Benzimidazole/Aryl Ring) (°) 24.09(10)41.81(5)
Key Intermolecular Interactions C–H···π, π···π stackingHalogen···Nitrogen, C–H···π

This table is populated with data from related compounds to illustrate typical structural parameters.

Overview of Research Gaps and Future Directions for this compound

The primary research gap is the lack of specific, in-depth studies on this compound itself. While the foundational chemistry of its constituent parts is well-understood, the unique properties arising from their specific combination and substitution pattern remain largely unexplored.

Future research directions should therefore focus on:

Optimized Synthesis and Characterization : Developing and reporting a high-yield, scalable synthesis for the compound. This would be followed by comprehensive characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to definitively establish its structural and electronic properties. researchgate.netnist.gov

Exploration of Biological Activity : Given the broad pharmacological potential of benzimidazoles, the compound should be systematically screened for various biological activities. nih.govnih.gov Areas of interest could include anticancer, antimicrobial, antifungal, and enzyme inhibition assays. nih.govnih.gov

Materials Science Applications : Investigating its photophysical properties (absorption and emission spectra) to assess its potential for use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. nih.gov The presence of the heavy bromine atom could also lead to interesting phosphorescent properties.

Derivative Synthesis : Utilizing the bromine atom and the phenolic hydroxyl group as reactive handles for further synthetic elaboration. jk-sci.com This could lead to the creation of a library of related compounds with potentially enhanced or novel properties.

Computational Studies : Employing quantum chemical calculations to model its molecular orbitals, dipole moment, and electrostatic potential, which can help predict its reactivity, intermolecular interactions, and potential for specific applications. nih.gov

By addressing these research gaps, the scientific community can fully elucidate the chemical and practical value of this compound, potentially unlocking new applications in medicine, materials science, and beyond. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-8-5-6-9(12(17)7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLCCFOCVJWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Benzo D Imidazol 2 Yl 5 Bromophenol and Analogues

Established Synthetic Pathways to 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol

The creation of the target molecule, this compound, hinges on two primary chemical transformations: the formation of the benzimidazole (B57391) ring and the specific placement of a bromine atom on the phenolic ring.

The cornerstone of benzimidazole synthesis is the reaction between an o-phenylenediamine (B120857) and a one-carbon electrophile, typically a carboxylic acid or an aldehyde. This approach, widely known as the Phillips method, involves heating the two reactants, often in the presence of an acid catalyst like hydrochloric acid or polyphosphoric acid, to facilitate dehydration and cyclization. researchgate.netnih.gov

For the synthesis of 2-(2-hydroxyphenyl)benzimidazole scaffolds, the reaction is conducted between o-phenylenediamine and a salicylic (B10762653) acid or salicylaldehyde (B1680747) derivative. researchgate.netnih.gov The presence of the hydroxyl group on the phenyl ring introduces the potential for intramolecular hydrogen bonding in the final product, influencing its chemical and photophysical properties. Various catalysts and reaction conditions have been developed to promote this condensation. For instance, manganese(III) acetate (B1210297) has been used at room temperature to achieve high yields of 2-(2-hydroxyaryl)-1H-benzimidazole derivatives. researchgate.net Another approach involves using air as the oxidant for the coupling of o-phenylenediamine with salicylaldehyde in dioxane, which offers a mild and efficient route with water as the only byproduct. nih.gov

The most direct and regioselective strategy to introduce the bromine atom at the desired position on the phenolic moiety is to start with a brominated precursor. To synthesize this compound, the logical precursors would be o-phenylenediamine and a phenolic compound already containing bromine at the correct position.

Specifically, the condensation would involve either:

5-Bromosalicylaldehyde (B98134) : The reaction of o-phenylenediamine with 5-bromosalicylaldehyde would undergo condensation and subsequent oxidative cyclization to form the target compound. Schiff bases derived from 5-bromosalicylaldehyde are known intermediates in the synthesis of more complex molecules. researchgate.net

4-Bromo-2-hydroxybenzoic acid : This carboxylic acid can be condensed with o-phenylenediamine, typically under harsher conditions such as heating in polyphosphoric acid, to yield the desired product. eresearchco.com This method is analogous to the synthesis of 2-(4-bromophenyl)-1H-benzimidazole from 4-bromobenzoic acid. eresearchco.com

This precursor-based approach ensures that the bromine atom is located specifically at the 5-position of the phenol (B47542) ring, avoiding the need for post-synthesis bromination which could lead to a mixture of isomers and lower yields.

The efficiency of synthesizing 2-(hydroxyphenyl)benzimidazoles, including the brominated target compound, is highly dependent on the chosen reaction conditions. Factors such as the catalyst, solvent, temperature, and reaction time play a crucial role in maximizing the yield and purity of the product.

While a specific yield for this compound is not detailed in the provided sources, analysis of similar reactions provides insight into optimization. For the synthesis of the parent compound, 2-(1H-benzimidazol-2-yl)phenol, refluxing o-phenylenediamine with 2-hydroxybenzaldehyde in ethanol (B145695) with ammonium (B1175870) acetate for 48 hours resulted in a 60% yield. researchgate.net The use of manganese(III) acetate as a catalyst for synthesizing various substituted 2-(2-hydroxyaryl)-1H-benzimidazoles has been reported to give yields ranging from 38% to 87%. researchgate.net Syntheses using polyphosphoric acid (PPA) at high temperatures (e.g., 180°C) can also lead to high yields, such as 90% for 2-(4-bromophenyl)-1H-benzimidazole. eresearchco.com

PrecursorsConditionsYieldReference
o-Phenylenediamine + 2-HydroxybenzaldehydeAmmonium acetate, Ethanol, Reflux, 48h60% researchgate.net
o-Phenylenediamine + SalicylaldehydeAir (oxidant), Dioxane74.4% nih.gov
o-Phenylenediamine + 2-Hydroxy Aromatic AldehydesManganese(III) acetate, Methanol (B129727), RT38-87% researchgate.net
o-Phenylenediamine + 4-Bromo Benzoic AcidPolyphosphoric acid, 180°C90% eresearchco.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues allows for the systematic study of structure-activity relationships. Modifications can be made to both the benzimidazole core and the phenolic ring. researchgate.netprepchem.comresearchgate.netnih.gov

Modifications on the benzimidazole portion of the molecule are typically achieved in two ways: by using a substituted o-phenylenediamine as a starting material or by further reacting the N-H group of the benzimidazole ring after its formation.

Using Substituted o-Phenylenediamines : To introduce substituents onto the benzene (B151609) ring of the benzimidazole core, a appropriately substituted o-phenylenediamine is used in the initial condensation reaction. For example, 4-chloro-o-phenylenediamine can be reacted with anthranilic acid to produce 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline. researchgate.net Similarly, reacting 4-cyano-1,2-phenylenediamine with various benzaldehydes yields 2-aryl-5-cyano-1H-benzimidazoles. researchgate.net

N-Alkylation/Acylation : The secondary amine (N-H) within the benzimidazole ring is nucleophilic and can be readily alkylated or acylated. For instance, 2-(4-bromophenyl)-1H-benzimidazole can be N-alkylated using various benzyl (B1604629) halides in the presence of a base like potassium carbonate. eresearchco.com This allows for the introduction of a wide variety of functional groups at the N-1 position of the benzimidazole ring. nih.gov

Modification TypePrecursors/ReagentsResulting Analogue StructureReference
Substitution on Benzene Ring4-Chloro-o-phenylenediamine + Anthranilic acid5-Chloro-benzimidazole derivative researchgate.net
Substitution on Benzene Ring4-Cyano-1,2-phenylenediamine + Benzaldehyde5-Cyano-benzimidazole derivative researchgate.net
N-Alkylation2-(Aryl)-1H-benzimidazole + Benzyl halide + K₂CO₃N-1-Benzyl-benzimidazole derivative eresearchco.com
N-Methylation2-(Aryl)-1H-benzimidazole + NaH + Methyl iodideN-1-Methyl-benzimidazole derivative nih.gov

The electronic and steric nature of the phenolic ring can be altered by introducing different substituents. This is accomplished by using variously substituted salicylic acids or salicylaldehydes in the initial condensation with o-phenylenediamine. Research has shown the synthesis of a series of 2-(2-hydroxyphenyl)benzimidazoles with different substituents on the phenolic ring, including electron-donating groups like methoxy (B1213986) (-OCH₃) and electron-withdrawing groups like chloro (-Cl). researchgate.netnih.gov

For example, the reaction of o-phenylenediamine with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) yields 2-(2-hydroxy-3-methoxyphenyl)-1H-benzimidazole. researchgate.net The synthesis of a series of analogues with substituents such as -H, -CH₃, -OCH₃, and -Cl on the hydroxy-bearing aryl ring has been accomplished using manganese(III) acetate as a catalyst, with reported yields varying based on the nature of the substituent. researchgate.net These variations allow for a fine-tuning of the molecule's properties.

Phenolic PrecursorSubstituent (X)Resulting ProductYieldReference
2-Hydroxy-5-methylbenzaldehyde-CH₃2-(2-Hydroxy-5-methylphenyl)-1H-benzimidazole87% researchgate.net
2-Hydroxy-5-methoxybenzaldehyde-OCH₃2-(2-Hydroxy-5-methoxyphenyl)-1H-benzimidazole84% researchgate.net
5-Chlorosalicylaldehyde-Cl2-(5-Chloro-2-hydroxyphenyl)-1H-benzimidazole81% researchgate.net
o-Vanillin3-OCH₃2-(2-Hydroxy-3-methoxyphenyl)-1H-benzimidazoleN/A researchgate.net

Hybrid Compounds Incorporating Other Heterocyclic Systems

The development of hybrid molecules, which combine the 2-(1H-benzo[d]imidazol-2-yl)phenol scaffold with other heterocyclic systems, is a prominent strategy in medicinal chemistry. This molecular design aims to create "pharmacological hybrids" where the combined structures may lead to synergistic or enhanced biological activities. igminresearch.com The core idea is that a planar benzimidazole fragment, when linked to another pharmacologically active heterocycle, can improve its affinity for biological targets like nucleic acids, potentially leading to better therapeutic outcomes. igminresearch.com

Research in this area focuses on constructing molecules where the benzimidazole unit is connected to various other heterocycles. For instance, hybrid compounds have been synthesized by linking the benzimidazole core to systems like oxazepines and triazines.

One synthetic approach involves a multi-step reaction sequence starting from 2-aminobenzimidazole. This precursor can be reacted with salicylaldehydes to form a Schiff base, which is then reduced and cyclized to yield novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f] researchgate.netnih.gov-oxazepin-3(2H)-ones. niscpr.res.in Similarly, fused heterocyclic compounds bearing a benzo nih.govnih.govimidazo[1,2-d] researchgate.netnih.govmdpi.comtriazine system have been synthesized from 2-(halogenated alkyl)-1H-benzo[d]imidazoles. mdpi.com

Another strategy involves the Michael addition reaction. Here, 1H-benzimidazole-2-acetonitrile can be condensed with arylidene malononitriles. The resulting adduct is then cyclized to form a new six-membered ring, creating a complex hybrid system. igminresearch.com These synthetic efforts highlight the versatility of the benzimidazole core in creating diverse and complex molecular structures.

Table 1: Examples of Hybrid Heterocyclic Systems Based on Benzimidazole

Starting Benzimidazole Derivative Reactant(s) Resulting Hybrid System Reference
2-Aminobenzimidazole Salicylaldehydes, Chloroacetyl chloride Benzo[f] researchgate.netnih.govoxazepin-3-one niscpr.res.in
2-(Halogenated alkyl)-1H-benzo[d]imidazoles Substituted phenylhydrazines, Chloroformates Benzo nih.govnih.govimidazo[1,2-d] researchgate.netnih.govmdpi.comtriazine mdpi.com
1H-Benzimidazole-2-acetonitrile Arylidene malononitriles Pyrido[2,3-d]pyrimidine igminresearch.com
Bis-(benzimidazol-2-yl)methane Barbituric acid 5-carbaldehyde Pyrimido[5',4':5,6] pyrido[1,2-a]benzimidazole igminresearch.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of benzimidazole derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, solvent-free conditions, and energy-efficient methods like ultrasound irradiation. nih.govbibliomed.org

One of the foremost green solvents is water, which is often used to replace hazardous organic solvents. bibliomed.org A one-pot, three-component method for synthesizing related benzoxazole (B165842) derivatives has been developed using water as the solvent, eliminating the need for an external catalyst. bibliomed.org This approach, which involves reacting phthaldichloride with anilines and o-aminophenol, showcases the potential for aqueous synthesis in heterocyclic chemistry. bibliomed.org

Solvent-free reactions, often promoted by ultrasound, represent another significant green advancement. The synthesis of imidazolylchalcone derivatives has been achieved through ultrasonication, which often leads to faster reactions and higher yields. researchgate.net For the synthesis of related benzoxazoles, a method using a magnetic nanoparticle-supported ionic liquid catalyst (LAIL@MNP) under solvent-free sonication has been developed. nih.gov This technique not only accelerates the reaction, completing it in 30 minutes, but also simplifies catalyst recovery via an external magnet, producing water as the only byproduct. nih.gov

These green methodologies, while demonstrated for structurally similar heterocycles, are directly applicable to the synthesis of this compound. The typical condensation of o-phenylenediamine with 4-bromo-2-hydroxybenzoic acid could be adapted to these greener conditions.

Table 2: Green Chemistry Approaches in Heterocycle Synthesis

Green Principle Method/Reagent Target/Related Compound Advantages Reference
Green Solvent Water 2-(1H-benzo[d]oxazole-2-yl)-N-arylbenzamides Non-toxic, inexpensive, no external catalyst needed bibliomed.org
Energy Efficiency / Solvent-free Ultrasound irradiation Imidazolylchalcone derivatives Faster reaction rates, high yields researchgate.net
Recyclable Catalyst / Solvent-free LAIL@MNP catalyst, Ultrasound 2-Phenylbenzoxazole Fast reaction (30 min), easy catalyst recovery, water as byproduct nih.gov

Catalytic Approaches in the Synthesis of this compound and Its Derivatives

Catalysis is fundamental to the efficient and selective synthesis of this compound and its analogues. Various catalytic systems, including metal-based catalysts and organocatalysts, are employed to facilitate the core condensation reaction and subsequent functionalizations.

The primary synthesis of the 2-arylbenzimidazole scaffold typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. This reaction can be catalyzed by acids. For instance, the reaction of o-phenylenediamine with 2-bromopropionic acid is conducted in the presence of hydrochloric acid. mdpi.com

Metal catalysts are widely used for creating more complex derivatives. A notable example is the use of a Nickel-Aluminum alloy for the catalytic reduction of 2-aryl-5-cyano-1H-benzimidazoles to their 5-formyl counterparts in the presence of formic acid, achieving high yields (67–91%). nih.gov Copper(II) catalysts have been successfully employed for the selective N-arylation of 2-aminobenzimidazoles with various aryl boronic acids. researchgate.net Furthermore, iron(III) chloride supported on bentonite (B74815) clay has been used to catalyze the condensation of 3,4-diamino benzophenone (B1666685) with benzaldehydes, promoted by ultrasound, to yield benzimidazole derivatives in over 90% yield. researchgate.net

Interestingly, reaction conditions and the choice of catalyst can selectively determine the product outcome from the same set of reactants. For example, reacting an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide (DMF) and sulfur yields (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, whereas conducting the reaction in 1,4-dioxane (B91453) without sulfur leads to the formation of quinoxaline. rsc.org

Table 3: Catalytic Methods in Benzimidazole Synthesis

Catalyst / Reagent Reaction Type Substrate(s) Product Reference
Hydrochloric acid Condensation o-Phenylenediamine, 2-Bromopropionic acid 2-(1-Bromoethyl)-1H-benzo[d]imidazole mdpi.com
Ni-Al alloy / Formic acid Catalytic Reduction 2-Aryl-5-cyano-1H-benzimidazole 2-Aryl-5-formyl-1H-benzimidazole nih.gov
Cu(II) / Base N-Arylation 2-Aminobenzimidazoles, Aryl boronic acids N-Aryl-2-aminobenzimidazoles researchgate.net
FeCl₃ / Bentonite / Ultrasound Condensation 3,4-Diamino benzophenone, Benzaldehydes 2-(4-substituted phenyl)-imidazol-5-benzo ketones researchgate.net
Sulfur / DMF Oxidative Condensation Aromatic aldehyde, o-Phenylenediamine (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone rsc.org

Advanced Spectroscopic and Structural Characterization of 2 1h Benzo D Imidazol 2 Yl 5 Bromophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms (protons) within a molecule. For 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol, the spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) ring system and the 5-bromophenol ring.

The key expected signals would be:

Aromatic Protons: The protons on the benzimidazole and bromophenol rings would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (singlet, doublet, triplet, etc.) depend on their position and coupling with neighboring protons. The protons on the benzimidazole ring often appear as two multiplets. The protons on the 5-bromophenol ring would show a distinct pattern influenced by the hydroxyl and bromine substituents.

Hydroxyl (-OH) and Amine (-NH) Protons: The phenolic -OH and the imidazole (B134444) -NH protons are expected to appear as broad singlets. Their chemical shifts are highly variable and depend on the solvent, concentration, and temperature. The -NH proton of the benzimidazole ring typically appears far downfield, often above δ 12.0 ppm, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ (Note: These are estimated values based on analogous compounds.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Benzimidazole H-4/H-7~ 7.60 - 7.70Multiplet
Benzimidazole H-5/H-6~ 7.20 - 7.30Multiplet
Bromophenol H-4/H-6~ 7.10 - 7.50Multiplet
Bromophenol H-2~ 7.80 - 8.00Singlet/Doublet
Phenolic OHVariable (Broad Singlet)Broad Singlet
Imidazole NH> 12.0Broad Singlet

Key expected features include:

Aromatic Carbons: Signals for the carbons in the two benzene (B151609) rings would appear between δ 110 and 160 ppm.

Quaternary Carbons: Carbons that are not attached to any hydrogens, such as the carbon bearing the bromine atom (C-Br), the carbon bearing the hydroxyl group (C-OH), and the carbons at the fusion points of the benzimidazole ring, will also have characteristic shifts. The C-Br signal is expected to be shifted to a lower field (~115-125 ppm) compared to an unsubstituted carbon. The C-OH signal would be further downfield (~150-160 ppm).

Imidazole C2 Carbon: The carbon atom at the 2-position of the benzimidazole ring, linking the two main structural motifs, is characteristically shifted downfield, often appearing around δ 150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Benzimidazole C2~ 151.0
Benzimidazole C3a/C7a~ 135.0 - 143.0
Benzimidazole C4/C7~ 111.0 - 120.0
Benzimidazole C5/C6~ 122.0 - 124.0
Bromophenol C1 (C-OH)~ 155.0
Bromophenol C2 (C-Benzimidazole)~ 115.0
Bromophenol C3/C5 (C-Br)~ 118.0 - 132.0
Bromophenol C4/C6~ 120.0 - 135.0

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity of protons within the benzimidazole and bromophenol rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between the benzimidazole and bromophenol units and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can help confirm the spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₉BrN₂O), the presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the exact elemental formula of the molecule. HRMS would be used to confirm the molecular formula C₁₃H₉BrN₂O by comparing the experimentally measured mass with the calculated exact mass.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M(⁷⁹Br)+H]⁺288.9974
[M(⁸¹Br)+H]⁺290.9954

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

N-H Stretch: A medium to sharp band around 3300-3500 cm⁻¹, often overlapping with the O-H stretch, from the imidazole N-H group.

C=N and C=C Stretches: A series of sharp bands in the 1500-1620 cm⁻¹ region, characteristic of the aromatic rings and the C=N bond of the imidazole.

C-O Stretch: A strong band around 1200-1260 cm⁻¹ for the phenolic C-O bond.

C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹, indicating the presence of the carbon-bromine bond.

Table 4: Predicted IR Absorption Bands for this compound (Note: These are typical frequency ranges for the specified functional groups.)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Phenol)3200 - 3600Broad, Strong
N-H Stretch (Imidazole)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
C=N / C=C Stretch1500 - 1620Medium to Strong
C-O Stretch (Phenol)1200 - 1260Strong
C-Br Stretch500 - 600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of this compound, as characterized by UV-Vis spectroscopy, are primarily governed by the π-conjugated system formed by the benzimidazole and bromophenol rings. The spectrum is expected to exhibit strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic framework.

Studies on the parent compound, 2-(2'-hydroxyphenyl)benzimidazole (HBI), and related derivatives show characteristic absorption bands typically located in the 290 nm to 380 nm range. sci-hub.boxscielo.br The primary transitions are associated with the benzimidazole moiety itself, which typically shows absorptions around 243 nm, 272 nm, and 278 nm. sci-hub.box A longer wavelength absorption band, often observed between 293 nm and 311 nm, is attributed to a charge transfer transition across the entire molecular structure. sci-hub.box

Table 1: Typical Electronic Absorption Data for 2-(Hydroxyphenyl)benzimidazole Systems This table presents typical absorption ranges based on data for the parent compound 2-(2'-hydroxyphenyl)benzimidazole and related derivatives. Specific values for the title compound may vary.

Wavelength Range (λmax) Type of Transition Associated Moiety
240-285 nm π → π* Benzimidazole Ring
290-380 nm π → π* / Charge Transfer Entire Conjugated System

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the cited literature, a detailed analysis can be performed based on the high-resolution single-crystal X-ray diffraction data of its parent compound, 2-(1H-Benzimidazol-2-yl)phenol. nih.govresearchgate.net This data provides a reliable model for the solid-state structure, including molecular conformation, crystal packing, and key intermolecular interactions. The addition of a bromine atom at the 5-position of the phenol (B47542) ring is not expected to fundamentally alter the primary structural motifs established by the powerful hydrogen bonding capabilities of the core molecule.

The parent molecule crystallizes in the monoclinic system, and it is anticipated that the 5-bromo derivative would adopt a similar packing strategy. researchgate.net The fundamental structural unit is defined by a nearly planar molecular conformation, which is crucial for efficient crystal packing.

Table 2: Representative Crystallographic Data based on 2-(1H-Benzimidazol-2-yl)phenol Data from the parent compound, a close structural analog. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.864
b (Å) 4.7431
c (Å) 12.952
β (°) 102.34
Volume (ų) 1012.1
Z 4

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of this compound is expected to be dominated by a network of strong hydrogen bonds and π-π stacking interactions, similar to its parent analog. nih.govresearchgate.net A defining feature is a strong intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom of the imidazole ring. nih.govresearchgate.net This interaction creates a stable six-membered ring motif, often denoted as an S(6) ring, which locks the molecule into a planar conformation.

In the crystal lattice, molecules are further linked by intermolecular N—H⋯O hydrogen bonds. Specifically, the amine hydrogen of the benzimidazole ring of one molecule donates to the phenolic oxygen of a neighboring molecule. nih.govresearchgate.net This interaction connects the molecules into one-dimensional chains that propagate through the crystal.

The crystal packing is also heavily influenced by π-π stacking interactions between the planar aromatic systems of adjacent molecules. nih.govresearchgate.net These interactions occur between the benzimidazole ring of one molecule and the phenol ring of another, with centroid-centroid distances typically around 3.6 Å, indicating significant aromatic overlap. nih.govresearchgate.net

The presence of the bromine atom introduces the possibility of halogen bonding (Br⋯N or Br⋯O interactions), which could provide an additional stabilizing force in the crystal packing. Halogen bonds are directional interactions between a halogen atom and a Lewis base and can compete with or complement traditional hydrogen bonds in directing the crystal architecture.

Table 3: Expected Hydrogen Bond Geometry Based on the geometry of 2-(1H-Benzimidazol-2-yl)phenol. nih.gov

Donor—H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Type
O—H···N 0.82 1.81 2.551 150 Intramolecular
N—H···O 0.91 1.96 2.851 169 Intermolecular

Conformational Analysis and Tautomerism in the Solid State

The conformation of this compound in the solid state is expected to be largely planar. X-ray studies of the parent compound confirm that the dihedral angle between the benzimidazole system and the phenol ring is very small, typically less than 1 degree. nih.govresearchgate.net This planarity is enforced by the strong intramolecular O—H⋯N hydrogen bond and is favorable for maximizing π-π stacking interactions in the crystal lattice.

In the context of tautomerism, this class of compounds can theoretically exist in both enol and keto forms. However, in the solid state, the enol tautomer is overwhelmingly favored and is the form observed in crystallographic studies of the parent compound. researchgate.netnih.gov The intramolecular hydrogen bond effectively traps the proton on the phenolic oxygen, preventing its transfer to the imidazole nitrogen to form the keto tautomer. This stabilization of the enol form in the solid state is a key characteristic of 2-(2'-hydroxyphenyl)benzimidazole derivatives and is fundamental to their observed photophysical properties, such as excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov

Computational and Theoretical Investigations of 2 1h Benzo D Imidazol 2 Yl 5 Bromophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed electronic and geometric information.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional shape (optimized geometry). researchgate.net This calculation would yield key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters (DFT/B3LYP) No published data is available for this specific compound. The table below is illustrative of typical results from such a study.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-BrData not available
O-HData not available
C-N (imidazole)Data not available
**Bond Angles (°) **C-C-BrData not available
C-O-HData not available
Dihedral Angles (°) Phenol (B47542) ring - Benzimidazole (B57391) ringData not available

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive and can be easily excited. For this compound, FMO analysis would map the electron density of these orbitals, revealing the most probable sites for electrophilic and nucleophilic attack. The bromine and hydroxyl substituents would be expected to significantly influence the energy and localization of these orbitals. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Data No published data is available for this specific compound. The table below illustrates the typical data generated.

ParameterEnergy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the phenol group, identifying them as key sites for hydrogen bonding and other electrostatic interactions. nih.gov The hydrogen of the hydroxyl group and the N-H of the imidazole would appear as regions of positive potential.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental results.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.netmdpi.com These predictions for this compound would help assign the signals in an experimental spectrum to specific atoms in the molecule.

IR: The vibrational frequencies from a DFT calculation correspond to the absorption peaks in an Infrared (IR) spectrum. These calculations can help identify the characteristic vibrational modes, such as O-H and N-H stretching, and C-Br stretching.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis provides insight into the electronic structure and chromophores within the molecule.

While experimental NMR data for a similar compound, 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol, exists, specific predicted spectra for the title compound are not available in the literature. researchgate.net

In Silico Prediction of Non-Clinical Biological Interactions

In silico methods use computational models to predict the interactions of a small molecule with biological macromolecules, such as proteins or DNA. Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand to a target protein's active site. nih.gov

For this compound, docking studies could be performed against various enzymes or receptors to generate hypotheses about its potential biological activity. For instance, many benzimidazole derivatives are known to target proteins like topoisomerase or enzymes involved in microbial cell wall synthesis. nih.govnih.gov Such studies would predict the specific hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex. However, no specific in silico biological interaction studies for this compound have been reported.

Molecular Docking Studies with Selected Biomolecular Targets (e.g., Enzymes, Receptors, DNA, excluding human clinical implications)

While specific molecular docking studies for this compound were not identified in the reviewed literature, the broader class of benzimidazole derivatives has been extensively studied for its interaction with various biomolecular targets. These studies provide insight into the potential binding modes and targets for this compound class.

Benzimidazole derivatives are recognized for their diverse biological activities, which stem from their ability to interact with numerous targets. Molecular docking, a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other, is routinely used to understand these interactions at a molecular level.

Studies on related compounds have shown that the benzimidazole scaffold can effectively bind to the active sites of various enzymes. For instance, derivatives have been docked against cyclin-dependent kinase-8 (CDK-8) and L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), showing good affinity and potential inhibitory action. The binding is often stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's active site. Other research has investigated benzimidazoles as inhibitors of enzymes like cyclooxygenase (COX) and protein kinase CK2.

Furthermore, the benzimidazole structure has been implicated in interactions with DNA. Computational studies on related molecules have explored their binding efficacy with DNA, suggesting intercalation as a possible mode of interaction. The filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, has also been identified as a target for some substituted benzimidazoles. These examples highlight the versatility of the benzimidazole core in interacting with a range of biological macromolecules, suggesting a rich potential for this compound in similar interactions.

Prediction of Physicochemical Properties Relevant to Biological Activity (e.g., Lipinski's Rule of Five, excluding ADMET in vivo clinical data)

The potential of a compound to be an orally active drug is often initially assessed using physicochemical property predictions, most notably Lipinski's Rule of Five. This rule establishes that for a compound to have a higher likelihood of good oral bioavailability, it should generally not violate more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

These parameters are related to the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

For this compound, the relevant physicochemical properties have been computationally predicted. The data, sourced from the PubChem database, is presented below.

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value Lipinski's Rule of Five Criterion Compliance
Molecular Weight 303.1 g/mol ≤ 500 g/mol Yes
XLogP3 (LogP) 4.2 ≤ 5 Yes
Hydrogen Bond Donor Count 2 ≤ 5 Yes
Hydrogen Bond Acceptor Count 2 ≤ 10 Yes
Rotatable Bond Count 1 N/A -

Based on this analysis, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight, lipophilicity (XLogP3), and hydrogen bonding capacity fall well within the desired ranges for drug-like molecules. This compliance suggests that the compound possesses a favorable physicochemical profile for potential biological activity.

Excited State Calculations and Photophysical Property Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum-chemical modeling tools used for these investigations. Such calculations can predict the optimized molecular structure and various electronic properties. Key parameters often examined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is crucial as it provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule.

For related benzimidazole derivatives, computational studies have analyzed:

Molecular Electrostatic Potential (MESP): This analysis helps to identify sites within the molecule that are susceptible to electrophilic and nucleophilic attack, visualizing the charge distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates electron transfer within the molecule, detailing the interactions between electron donors and acceptors that contribute to the molecule's stability.

Excited-State Intramolecular Proton Transfer (ESIPT): Some phenolic benzimidazole and benzoxazole (B165842) derivatives are known to undergo ESIPT, a process that can be modeled computationally. These studies calculate the potential energy surfaces of the ground and excited states to understand the kinetics and thermodynamics of the proton transfer, which significantly influences the compound's fluorescence properties.

These computational approaches provide a framework through which the photophysical properties of this compound could be theoretically investigated to predict its absorption, emission, and excited-state dynamics.

Investigation of Biological Activities and Underlying Mechanisms of 2 1h Benzo D Imidazol 2 Yl 5 Bromophenol in Vitro and Mechanistic Focus Only

Antimicrobial Activity against Pathogenic Microorganisms (In Vitro)

While direct studies on 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol are not available, the benzimidazole (B57391) class of compounds is well-documented for its antimicrobial potential. researchgate.net Research into related halogenated benzimidazoles provides a basis for the expected, yet unconfirmed, activities of this specific compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the antibacterial effects of various benzimidazole derivatives against a spectrum of pathogenic bacteria. For instance, novel 2-benzimidazolyl and 2-benzothiazolyl substituted benzo[b]thieno-2-carboxamides have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Escherichia coli and Moraxella catarrhalis. nih.gov Specifically, certain nitro- and amino-substituted benzimidazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the range of 2-8 μg/mL. nih.gov Other research on benzimidazole–pyrazole hybrids has also reported good antimicrobial activity against strains like E. coli and P. aeruginosa. nih.gov The presence of halogen substituents, such as bromine, on the benzimidazole scaffold has been noted to influence antibacterial potency. mdpi.com

Antifungal Activity Assessment

The antifungal properties of benzimidazoles are well-established, forming the basis for several agricultural and clinical antifungal agents. mdpi.comnih.gov Studies on various derivatives show a broad spectrum of activity. For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have demonstrated significant activity against Candida albicans. nih.gov One specific derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, showed a low MIC of 3.9 µg/mL against C. albicans. nih.gov This highlights the potential role of bromine substitution in enhancing antifungal efficacy. Related benzimidazole compounds have also been tested against phytopathogenic fungi like Botrytis cinerea and Rhizoctonia solani, showing obvious fungicidal activities. mdpi.com

Proposed Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition, DNA interaction, antibiofilm activity)

The mechanisms underlying the antimicrobial action of benzimidazoles are diverse. A primary mode of action for anthelmintic benzimidazoles involves binding to β-tubulin, thereby disrupting microtubule formation and halting cell division. researchgate.net In bacteria, derivatives are thought to inhibit cell wall synthesis by forming covalent bonds with bacterial transpeptidases. researchgate.net

Enzyme inhibition is a key mechanism. Benzothiazole (B30560) derivatives, structurally related to benzimidazoles, have been developed as potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. diva-portal.orgacs.org This leads to broad-spectrum antibacterial activity.

Furthermore, some benzimidazole derivatives exhibit antibiofilm activity, which is crucial for combating chronic and resistant infections. Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have been shown to inhibit biofilm formation and eliminate cells within mature biofilms. nih.gov

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (Non-Clinical Context)

The antiproliferative activity of benzimidazole derivatives against various cancer cell lines is an area of intense research. scielo.br While specific data for this compound is unavailable, numerous related compounds have demonstrated significant cytotoxic effects. For example, certain N-substituted-2-amino-1H-benzimidazoles showed high antiproliferative activity against the MDA-MB-231 breast cancer cell line, with IC50 values in the low micromolar range. researchgate.net Similarly, novel benzimidazole-hydrazide hybrids exhibited excellent cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM. nih.gov The presence of a bromo substituent on the phenyl ring was found to be favorable for potent cytotoxic activity in these hybrids. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A key aspect of the anticancer activity of benzimidazoles is their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle of cancer cells. One study on a benzimidazole-hydrazide hybrid showed it induced apoptosis in HepG2 liver cancer cells, which was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, this compound was found to cause cell cycle arrest at the G1 phase. nih.gov Treatment of HepG2 cells resulted in a significant increase in the percentage of cells in the G0-G1 phase (from 52.39% to 72.13%) and a decrease in the S and G2/M phases. nih.gov Other benzimidazole derivatives have been shown to induce G2/M arrest in various human tumor cell lines. nih.govmdpi.com The ability to halt cell cycle progression prevents cancer cells from proliferating.

Inhibition of Key Enzymes (e.g., Topoisomerases, Kinases)

The anticancer mechanism of many benzimidazole derivatives involves the inhibition of enzymes that are critical for cancer cell survival and proliferation.

Topoisomerases: These enzymes regulate DNA topology and are vital for DNA replication and transcription. nih.gov Their inhibition leads to DNA damage and cell death. Certain bisbenzimidazole derivatives are known to act as human topoisomerase I inhibitors. nih.gov Structurally related benzoxazoles, which share a similar bicyclic core, have been investigated for their inhibitory activities on both human topoisomerase I and topoisomerase IIα. researchgate.net A 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a potent topoisomerase II inhibitor. researchgate.net

Kinases: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Benzimidazole derivatives have been developed as potent multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2. nih.gov The strategic placement of halogen atoms, including bromine, on these inhibitors can significantly influence their binding affinity and enhance their therapeutic effects. nih.gov

Antioxidant Activity Evaluation (In Vitro Assays)

There is currently a lack of published scientific literature detailing the in vitro antioxidant activity of this compound. Consequently, no specific data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, or ferric reducing antioxidant power (FRAP) are available for this particular compound.

However, the chemical structure of this compound, which features a phenolic hydroxyl group, suggests a potential for antioxidant effects. Phenolic compounds are a well-established class of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of the benzimidazole moiety might also influence this activity.

Studies on structurally related benzimidazole derivatives containing phenolic groups have shown promising antioxidant properties. For instance, some benzimidazole derivatives with hindered phenolic substituents have demonstrated pronounced antioxidant action in models of lipid peroxidation rrpharmacology.ru. In one study, certain 2-substituted benzimidazole derivatives exhibited significant antioxidant activity, with IC50 values comparable to the standard antioxidant butylated hydroxytoluene (BHT) nih.gov. Another investigation into bis(benzimidazol-2-yl) amines and 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles also assessed their antioxidant capacity against hydroxyl radicals nobleresearch.org. It is important to note that the antioxidant potential can be highly dependent on the specific substitution pattern on both the benzimidazole and phenolic rings. For example, a study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives found that a p-bromophenyl substituent on the benzimidazole ring resulted in significant inhibition of lipid peroxidation nih.gov.

While these findings on related compounds are informative, dedicated in vitro antioxidant assays on this compound are necessary to determine its specific antioxidant profile and efficacy.

Interactive Data Table: Antioxidant Activity of Structurally Related Benzimidazole Derivatives

Since no data is available for this compound, the following table presents hypothetical data for illustrative purposes, based on findings for other benzimidazole derivatives.

CompoundAntioxidant AssayIC50 (µg/mL)
This compoundDPPH Radical ScavengingData Not Available
This compoundABTS Radical ScavengingData Not Available
This compoundLipid Peroxidation InhibitionData Not Available
Related Benzimidazole Derivative 3a nih.govDPPH Radical Scavenging16.73
Standard Antioxidant (BHT) nih.govDPPH Radical Scavenging14.44

Enzyme Inhibition Profiles (Excluding Clinical Efficacy)

Specific data on the enzyme inhibition profile of this compound is not available in the current scientific literature. The benzimidazole scaffold, however, is a common feature in a variety of enzyme inhibitors, suggesting that this compound could potentially interact with various enzymatic targets.

Benzimidazole derivatives have been reported to inhibit a wide range of enzymes, including:

Tyrosinase: Some benzimidazole derivatives, such as albendazole and 2-(2-aminophenyl)-1H-benzimidazole, have been identified as efficient tyrosinase inhibitors nih.gov. The inhibition mechanism can be non-competitive or competitive, involving the formation of a stable complex with the enzyme nih.gov.

H+/K+-ATPase: A benzimidazole derivative, 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, has been shown to inhibit the activity of H+/K+-ATPases in activated T cells nih.govmdpi.com.

Kinases: The benzimidazole core is present in molecules designed as inhibitors of various kinases, such as EGFR and BRAFV600E, which are crucial in cell signaling pathways mdpi.com.

Xanthine Oxidase and Dipeptidyl Peptidase-4: Although some 2-imino-benzimidazole derivatives did not show significant direct radical scavenging, they were found to be inhibitors of xanthine oxidase and dipeptidyl peptidase-4, which could contribute to an indirect antioxidant effect researchgate.net.

Given that this compound shares the core benzimidazole structure, it is plausible that it could exhibit inhibitory activity against one or more of these or other enzymes. However, without experimental data, its specific enzyme inhibition profile and the mechanisms of any such inhibition remain unknown.

Interactive Data Table: Enzyme Inhibition by Structurally Related Benzimidazole Derivatives

The following table is for illustrative purposes and highlights the types of enzyme inhibition observed with other benzimidazole compounds, as no specific data exists for this compound.

Compound ClassTarget EnzymeInhibition Potency (IC50)
Benzimidazole DerivativesTyrosinase51 ± 1.5 µmol/L (for Albendazole) nih.gov
Benzimidazole DerivativesH+/K+-ATPaseActivity Demonstrated nih.govmdpi.com
Benzimidazole-based DerivativesEGFR/BRAFV600EActivity Demonstrated mdpi.com
This compoundVarious EnzymesData Not Available

Receptor Binding and Ligand-Protein Interaction Studies (Mechanistic, In Vitro)

There are no published studies specifically investigating the receptor binding or ligand-protein interactions of this compound. Therefore, its binding affinity for any specific receptor and the mechanistic details of such interactions have not been determined.

Computational and mechanistic studies on other benzimidazole derivatives have provided insights into how this heterocyclic system can interact with protein targets. For example, molecular docking studies have been used to predict the binding modes of benzimidazole derivatives with enzymes like tyrosinase and monoamine oxidase B nih.govresearchgate.net. These studies suggest that interactions are often driven by hydrogen bonds and hydrophobic interactions between the benzimidazole scaffold and amino acid residues in the protein's active site nih.gov.

In the context of receptor binding, a study on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives as antagonists for the corticotropin-releasing factor 1 (CRF-1) receptor revealed that the nitrogen atoms of the benzimidazole nucleus can be involved in hydrogen bond formation, which is crucial for binding affinity nih.gov. The benzene (B151609) ring of the benzimidazole can also participate in π-cation interactions with specific amino acid residues of the receptor nih.gov.

Coordination Chemistry and Metal Complexes of 2 1h Benzo D Imidazol 2 Yl 5 Bromophenol

Ligand Properties of 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol

The coordination behavior of this compound is dictated by its structural and electronic properties, including its potential chelation sites, tautomeric possibilities, and the acidity and basicity of its functional groups.

This compound typically functions as a bidentate ligand, coordinating to a central metal ion through two specific sites: the imine nitrogen atom of the benzimidazole (B57391) ring and the oxygen atom of the phenolic hydroxyl group. In the free ligand, a strong intramolecular hydrogen bond often exists between the phenolic hydrogen and the imine nitrogen atom of the benzimidazole ring. nih.gov

Upon complexation, the ligand usually undergoes deprotonation of the phenolic hydroxyl group, thereby acting as a monoanionic bidentate ligand. This process facilitates the formation of a stable five- or six-membered chelate ring with the metal ion. The coordination involves the lone pair of electrons on the imine nitrogen and the negative charge on the phenolate (B1203915) oxygen.

The ligand can exist in different tautomeric forms, primarily the phenol-imine and the keto-amine forms. However, the phenol-imine form is generally more stable. The formation of metal complexes typically proceeds from the deprotonated form of this phenol-imine tautomer, resulting in a robust chelate structure. nih.gov

The formation of metal complexes is fundamentally governed by the Lewis acid-base interactions between the metal ion (Lewis acid) and the ligand (Lewis base).

Acidity: The phenolic proton (-OH) of the ligand is acidic and can be readily removed in the presence of a metal ion or a base. The acidity is a crucial factor, as deprotonation is often a prerequisite for the oxygen atom to coordinate effectively to the metal center. nih.gov In the ¹H NMR spectra of related ligands, the signal for this acidic proton is often observed at a downfield chemical shift, confirming its acidic nature, which is sometimes influenced by strong intramolecular hydrogen bonding. nih.gov

Basicity: The benzimidazole ring contains a basic imine nitrogen atom (-N=C-), which acts as a Lewis base, donating its lone pair of electrons to the metal ion to form a coordinate bond. The second nitrogen atom within the benzimidazole ring (the amine -NH-) is generally not involved in coordination to a single metal center in these types of simple chelate complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues is generally straightforward, and the resulting complexes are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexes of 2-(hydroxyphenyl)benzimidazole derivatives have been synthesized with a variety of transition metals. The typical synthetic method involves the reaction of the ligand with a stoichiometric amount of a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent such as ethanol (B145695), methanol (B129727), or THF. nih.govworktribe.comresearchgate.net The reaction is often carried out under reflux to ensure completion. researchgate.net

For instance, the synthesis of zinc(II) complexes has been achieved by reacting the corresponding ligand with zinc acetate (B1210297) in THF. worktribe.com Similarly, complexes of Co(II), Ni(II), Cu(II), and Ag(I) with analogous ligands have been prepared by refluxing the ligand with the respective metal salts in an equimolar ratio. researchgate.net The resulting solid complexes can then be isolated by filtration, washed, and dried. The stoichiometry of the resulting complexes, such as 1:1 or 1:2 metal-to-ligand ratios, depends on the metal ion, its oxidation state, and the reaction conditions. nih.gov For example, Zn(II) complexes of a related ligand, 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo-phenol, were found to have a 1:1 metal-to-ligand ratio. nih.gov

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex provides clear evidence of chelation. A key signature is the disappearance of the broad absorption band corresponding to the phenolic ν(O-H) stretch, which indicates the deprotonation of the hydroxyl group upon complex formation. worktribe.com Another important indicator is the shift in the stretching frequency of the azomethine or imine ν(C=N) group of the benzimidazole ring, which confirms the participation of the imine nitrogen in coordination. This shift can be to either a lower or higher wavenumber depending on the specific metal and complex structure.

Vibrational Mode Typical Frequency in Free Ligand (cm⁻¹) Change Upon Complexation Reference
Phenolic ν(O-H)~3300-3000 (broad)Disappears worktribe.com
Imidazole (B134444) ν(N-H)~3200-3100Often disappears or shifts significantly worktribe.com
Imine ν(C=N)~1630-1610Shifts to a different frequency nih.gov
New Band: ν(M-N)N/AAppears at ~450 cm⁻¹ nih.gov
New Band: ν(M-O)N/AAppears at ~715 cm⁻¹ nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, typically show shifts in the absorption bands. Coordination often leads to a bathochromic (red) shift in the π→π* and n→π* transitions of the ligand, suggesting an extension of the conjugated system upon chelation. worktribe.com For complexes with d-block metals like Co(II), Ni(II), and Cu(II), additional d-d transition bands may appear in the visible region, providing information about the coordination geometry around the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The most definitive evidence of complexation in the ¹H NMR spectrum is the disappearance of the resonance signal of the acidic phenolic proton. nih.gov Furthermore, the signals corresponding to the protons on the benzimidazole and phenol (B47542) rings often exhibit shifts upon coordination due to the change in the electronic environment.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry (metal-to-ligand ratio).

Depending on the coordination number and the nature of the metal ion, these complexes can adopt various geometries:

Tetrahedral: Often seen for four-coordinate complexes of ions like Zn(II) and Co(II). unex.esnih.gov For example, a zinc complex with a related benzimidazole ligand, [Zn(bbb)Cl₂], where bbb is 2-(2-(1H-benzo[d]imidazol-2-yl)benzyl)-1H-benzo[d]imidazole, adopts a distorted tetrahedral geometry. nih.gov

Square Planar: Common for Ni(II) and Cu(II) complexes.

Square-Pyramidal: A zinc complex of a multidentate benzimidazole-based ligand was found to have a five-coordinate, distorted square-pyramidal geometry, with the fifth coordination site occupied by a solvent molecule (methanol). worktribe.com

Octahedral: Typically formed in six-coordinate complexes, where additional ligands (e.g., solvent molecules or counter-ions) complete the coordination sphere. researchgate.net

The table below summarizes crystallographic data for representative complexes with analogous benzimidazole-based ligands, illustrating the structural diversity in the coordination chemistry of this ligand family.

Complex Metal Ion Coordination Geometry Key Structural Features Reference
[Zn(L)₂(OAc)₂]Zn(II)Distorted TetrahedralMonodentate coordination of acetate and imidazole-based ligands. nih.gov
[CoCl₂(BzTn)₂]Co(II)Distorted TetrahedralLigand coordinates as a monodentate through the benzimidazole nitrogen. unex.es
[Zn(C₂₄H₁₇N₄O)₂(CH₃OH)]Zn(II)Distorted Square-PyramidalFive-coordinate zinc with a tetra-dentate ligand and a methanol molecule. worktribe.com
[Co(Hmbm)₂(OAc)₂]Co(II)Distorted OctahedralBidentate coordination of the ligand through nitrogen and oxygen atoms. researchgate.net

Photophysical Properties of Metal Complexes

Metal complexes of 2-(1H-benzimidazol-2-yl)phenol derivatives are known for their luminescent properties, which are of great interest for applications in areas such as organic light-emitting diodes (OLEDs). The coordination of the ligand to a metal ion, particularly a d¹⁰ ion like Zinc(II), often enhances the fluorescence intensity compared to the free ligand.

Studies on various 2-(1H-benzimidazol-2-yl)phenol derivatives have revealed that their zinc complexes typically exhibit strong photoluminescence. For instance, a series of 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives and their corresponding zinc complexes (ZnL₂) have been synthesized and characterized. These complexes were found to have a distorted tetrahedral geometry at the zinc center. A notable finding was that the fluorescent quantum yields of the zinc complexes were higher than those of the free organic ligands. The fluorescence intensities of these zinc complexes were also observed to be influenced by the solvent, with enhanced intensities recorded in methanol compared to dichloromethane (B109758) and toluene.

Similarly, the investigation of 2-((2-(1H-benzoimidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivatives and their zinc complexes showed that coordination to the zinc ion resulted in red-shifts in the emission spectra compared to the free ligands. researcher.life The luminescent properties were also significantly affected by the solvent used. researcher.life The electronic transitions responsible for the photoluminescence in these types of complexes are generally attributed to ligand-centered π*–π transitions. researchgate.net The metal ion's role is often seen as providing structural rigidity, which suppresses non-radiative decay processes and thus enhances fluorescence. researchgate.net

The table below summarizes the photophysical data for representative zinc complexes of 2-(1H-benzimidazol-2-yl)phenol analogues. It is important to note that data for the specific this compound complex is not available in the cited literature.

Table 1: Photophysical Properties of Representative Zinc Complexes of 2-(1H-Benzimidazol-2-yl)phenol Analogues

Ligand (HL) Complex Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ)
6-Benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol ZnL₂ Methanol 362 439 0.12
6-Benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol ZnL₂ Dichloromethane 363 436 0.09
6-Benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol ZnL₂ Toluene 364 431 0.07
2-((2-(1H-Benzoimidazol-2-yl)quinolin-8-ylimino)methyl)phenol C1 (Zn complex) Methanol 268, 331, 411 511 Not Reported

Data sourced from studies on analogous compounds, as specific data for this compound complexes is not available in the searched literature.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

While the catalytic applications of metal complexes of the specific title compound are not widely reported, research on related 2-(1H-benzimidazol-2-yl)phenol derivatives demonstrates their potential as catalysts in important organic transformations. The electronic and steric properties of the ligand, which can be modified by substituents, play a crucial role in determining the catalytic activity and selectivity of the metal complex.

A significant application has been found for Cobalt(II) complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives in the oligomerization of ethylene (B1197577). researcher.liferesearchgate.net In a study, five different Co(II) complexes with substituted 2-(1H-benzimidazol-2-yl)-phenol ligands were synthesized and, when activated with diethylaluminum chloride (Et₂AlCl), were used as catalysts. researcher.liferesearchgate.net The ligands were coordinated to the cobalt center as bidentate N,O-donors. researchgate.net It was discovered that both the steric and electronic effects of the substituents on the ligand framework significantly influenced the catalytic activities and the properties of the resulting oligomers. researcher.life

Complexes containing bulky methyl groups on the aryl moiety of the ligand demonstrated high catalytic activities, reaching up to 1774 kg of product per mole of Cobalt per hour. researcher.liferesearchgate.net These catalysts showed good selectivity for the production of linear α-olefins, particularly 1-butene (B85601) and 1-hexene. researcher.liferesearchgate.net This suggests that by choosing appropriate substituents on the phenolate ring, such as the bromo group in the title compound, the catalytic performance could be systematically tuned.

Furthermore, metal complexes of related benzimidazole derivatives have been noted for their potential in various catalytic processes, including oxidation reactions and polymerization. nih.govnih.gov For example, copper(I) complexes with ligands featuring an imidazole-phenol cross-link have been shown to react with dioxygen, indicating potential for catalytic oxidation chemistry. nih.gov

The table below presents the catalytic performance of various Cobalt(II) complexes with substituted 2-(1H-benzimidazol-2-yl)phenol ligands in ethylene oligomerization.

Table 2: Catalytic Activity of Cobalt(II) Complexes of 2-(1H-Benzimidazol-2-yl)phenol Derivatives in Ethylene Oligomerization

Complex Ligand Substituent (on Phenol Ring) Activity (kg·mol⁻¹(Co)·h⁻¹) Selectivity for 1-Butene (%) Selectivity for 1-Hexene (%)
C1 4,6-di-tert-butyl 780 35.4 33.1
C2 4-methyl 1342 39.8 36.5
C3 4-chloro 985 38.1 35.2
C4 2,4,6-trimethyl 1774 42.3 38.9

| C5 | 2,4-di-tert-butyl | 1560 | 40.5 | 37.6 |

Data adapted from Haghverdi et al. (2017). researchgate.net

Photophysical Properties and Potential Applications in Advanced Materials Science

Fluorescence and Luminescence Characteristics of 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol

Derivatives of 2-(2-hydroxyaryl)-1H-benzimidazole are known for their distinctive fluorescent properties. researchgate.net Upon photoexcitation, these molecules can exhibit dual fluorescence emission, a characteristic feature attributed to the ESIPT process. nih.gov This process involves the transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the benzimidazole (B57391) ring in the excited state. nih.govnih.gov The result is an emission from the original 'enol' form and a second, large Stokes-shifted emission from the 'keto' tautomer form. researchgate.netnih.gov This dual emission is a key feature of this class of compounds. The specific substitution of a bromine atom at the 5-position on the phenol (B47542) ring is expected to modulate these fluorescence characteristics through electronic and heavy-atom effects.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent materials. For derivatives of 2-(2-hydroxyaryl)-1H-benzimidazole, the quantum yield can vary significantly depending on the specific substituents on the aromatic rings. researchgate.net For instance, studies on related compounds have shown quantum yields ranging from 0.07 to 0.45 when measured in methanol (B129727), using quinine (B1679958) sulfate (B86663) as a standard. researchgate.net The introduction of different substituents affects the electronic properties of the molecule, which in turn influences the rates of radiative and non-radiative decay pathways, thereby altering the quantum yield. researchgate.net

Fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is another crucial characteristic. For ESIPT-capable molecules like the bis-benzimidazole derivative (BBM), time-resolved spectroscopic studies have revealed complex decay kinetics. nih.gov For example, the decay of the excited keto state can occur on a picosecond timescale (e.g., 3.0 ps), while other processes can have much longer lifetimes, in the nanosecond range (e.g., 1.6 ns). nih.gov These lifetimes are sensitive to the molecular structure and the surrounding environment.

Table 1: Illustrative Photophysical Data for Related Benzimidazole Derivatives Note: This table presents data for related compounds to illustrate typical values, as specific measurements for this compound are not widely published.

Compound FamilyParameterValueSolvent/Conditions
2-(2-hydroxyaryl)-1H-benzimidazolesQuantum Yield (Φf)0.07 - 0.45Methanol
Bis-benzimidazole Derivative (BBM)Keto-State Decay Lifetime (τ)~3.0 psNot specified
Bis-benzimidazole Derivative (BBM)Excited State Lifetime (τ)~1.6 nsNot specified

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a known characteristic of fluorophores with intramolecular charge transfer (ICT) properties. researchgate.netresearchgate.net The absorption and emission spectra of 2-(2'-hydroxyphenyl)benzoxazole and thiazole (B1198619) analogs, which are structurally similar to the benzimidazole , show dependence on the solvent environment, including non-polar, alcoholic, and aqueous media. researchgate.net This suggests that the emission properties of this compound would also be sensitive to solvent polarity due to changes in the stabilization of the ground and excited states.

Furthermore, the benzimidazole scaffold is highly responsive to pH. A closely related compound, 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol, has been demonstrated to function as a pH-induced "off-on-off" fluorescent switch. nih.gov Its fluorescence intensity changes dramatically with pH, showing significant enhancement factors over specific pH ranges (e.g., 1.00-5.40 and 5.20-10.40). nih.gov This behavior is due to the protonation and deprotonation of the phenolic hydroxyl and benzimidazole nitrogen atoms, which alters the electronic structure and the efficiency of the ESIPT process. This makes these compounds promising candidates for pH sensors.

The hallmark photophysical process for this compound is Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net This ultrafast photochemical reaction occurs in the excited state and involves the transfer of the phenolic proton to the imidazole (B134444) nitrogen via a pre-existing intramolecular hydrogen bond. nih.govnih.gov

The ESIPT photophysical cycle can be described in four steps:

Photoexcitation: The molecule absorbs a photon, transitioning from its stable ground state (enol form) to an excited state (enol*).

Proton Transfer: In the excited state, a rapid proton transfer occurs to form an excited keto tautomer (keto*). This process is often barrierless or has a very low energy barrier. nih.gov

Radiative Relaxation: The excited keto tautomer relaxes to its ground state by emitting a photon. This emission is characterized by a large Stokes shift (a significant difference in wavelength between absorption and emission), as the keto form is less stable in the ground state. nih.govnih.gov

Reverse Proton Transfer: In the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form, completing the cycle. nih.gov

This ESIPT mechanism is responsible for the dual fluorescence and large Stokes shifts observed in this class of molecules, making them useful for applications where re-absorption of emitted light is a problem. nih.gov

Development of Fluorescent Probes and Chemosensors for Specific Analytes (e.g., Metal Ions)

The ESIPT process inherent to the 2-(2'-hydroxyphenyl)benzimidazole scaffold can be modulated or disrupted by the presence of certain analytes, making these compounds excellent candidates for fluorescent chemosensors. nih.gov The binding of a metal ion to the chelating site formed by the hydroxyl oxygen and the imidazole nitrogen can inhibit the ESIPT process. nih.gov This disruption leads to a decrease in the keto emission and a simultaneous increase in the enol fluorescence, resulting in a ratiometric response that is highly desirable for sensing applications. nih.gov

Derivatives of this scaffold have been successfully developed into fluorescent probes for various analytes:

Metal Ions: A sensor based on a bis-benzimidazole derivative has been used for the sensitive and ratiometric detection of copper ions (Cu²+). nih.gov Similarly, a related compound has been shown to exhibit a more than 100-fold fluorescence enhancement upon complexation with zinc ions (Zn²+) in solution. nih.gov

pH: As discussed previously, the pH-dependent fluorescence makes these compounds effective probes for monitoring changes in acidity. nih.gov

Other Analytes: The general principle of modulating the ICT or ESIPT process has been extended to detect other species, such as the highly toxic chemical phosgene, using different probe molecules. nih.gov

Applications in Organic Optoelectronics (e.g., OLEDs) and Fluorescent Materials

The unique luminescent properties stemming from the ESIPT mechanism have positioned 2-(2'-hydroxyphenyl)benzimidazole derivatives as promising materials for organic optoelectronics. nih.gov The ability to produce a large Stokes-shifted emission is particularly advantageous.

One key application is in the development of Organic Light-Emitting Diodes (OLEDs). Specifically, the broad emission spectrum that can result from the dual enol and keto fluorescence has been harnessed in the design of white-light OLEDs. nih.gov By carefully tuning the molecular structure and device architecture, it is possible to achieve emission across the visible spectrum, a critical requirement for solid-state lighting and display technologies. The inherent high fluorescence efficiency (quantum yield) of some derivatives further enhances their suitability for these applications. researchgate.net

Integration into Functional Polymers and Hybrid Materials

To impart specific photophysical properties to larger macromolecular systems, benzimidazole derivatives can be incorporated into polymers and hybrid materials. This integration can be achieved either by physically doping the fluorescent molecule into a polymer matrix or by chemically incorporating it as a monomer into a polymer chain.

Research has shown that polymeric metal complexes can be synthesized using benzimidazole derivatives as acceptor units. researchgate.net For example, donor-acceptor (D-A) polymers incorporating a 2-(2′-pyridyl)benzimidazole derivative have been designed and synthesized for use as dye sensitizers in high-performance dye-sensitized solar cells (DSSCs). researchgate.net In such architectures, the benzimidazole unit plays a crucial role in the electronic properties and charge transfer dynamics of the final material. This approach demonstrates the potential for integrating the unique optical and electronic features of compounds like this compound into advanced functional materials for applications in photovoltaics and beyond.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1h Benzo D Imidazol 2 Yl 5 Bromophenol and Its Derivatives

Correlating Structural Modifications with In Vitro Biological Activities

Structure-activity relationship (SAR) studies on derivatives of 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol and related benzimidazoles reveal that specific substitutions on both the benzimidazole (B57391) and phenyl rings significantly influence their biological efficacy, particularly as antimicrobial and anticancer agents. rjptonline.orgnih.govnih.gov

The biological activity of benzimidazole derivatives is often attributed to their structural similarity to purines, allowing them to compete with and inhibit the synthesis of essential biomolecules like proteins and nucleic acids in pathogens. whiterose.ac.uk The introduction of a bromine atom, as in the title compound, is a common strategy in medicinal chemistry. Halogens, being electron-withdrawing, can enhance the lipophilicity and membrane permeability of a molecule, potentially leading to improved intracellular concentration and target engagement. rjptonline.org

SAR studies on various benzimidazole series have yielded key insights:

Substitution on the Phenyl Ring: The position and nature of substituents on the 2-phenyl ring are critical. For instance, in a series of 2-arylbenzimidazole derivatives, the presence of a 3,4,5-trimethoxy group on the phenyl ring was found to be crucial for anticancer properties. researchgate.net Another study reported that a 2-(4-chlorophenyl)benzimidazole (B57751) derivative was a more selective inhibitor of VEGFR-2 kinase, an important target in cancer therapy. researchgate.net This suggests that the electronic and steric properties of substituents on the phenol (B47542) ring of this compound could be modulated to tune its biological target specificity and potency.

Substitution on the Benzimidazole Ring: Modifications to the benzimidazole nucleus itself, such as N-alkylation or substitution at other positions, also dramatically alter activity. For example, the introduction of a p-nitrophenyl ring at the 2-position and a chloro group at the 6-position of a quinoline (B57606) ring attached to the benzimidazole core resulted in significant antibacterial activity. rjptonline.org The presence of a diethylaminophenol group at the 2-position has also been linked to potent antimicrobial activity. rjptonline.org

The following table summarizes representative SAR findings from studies on related benzimidazole derivatives, illustrating how structural changes impact antimicrobial activity.

Compound SeriesKey Structural FeatureObserved Biological ActivityReference
2-Substituted BenzimidazolesDiethylaminophenol at 2-positionHigh potency against S. aureus and E. coli (MIC = 50 µg/ml). rjptonline.org rjptonline.org
Benzimidazole-Quinolone Hybridsp-Nitrophenyl at 2-position and 6-chloroquinolineSignificant antibacterial activity. rjptonline.org rjptonline.org
Benzimidazole HydrazonesVaried electronic propertiesSignificant activity against P. vulgaris, S. typhimurium, K. pneumoniae, and P. aeruginosa. nih.gov nih.gov
2,5-Disubstituted BenzothiazolesNitro or Chloro substitution with iso-propyl amidinePronounced antiproliferative activity. nih.gov nih.gov

Understanding the Impact of Structure on Photophysical and Spectroscopic Properties

The 2-(2'-hydroxyphenyl)benzimidazole (HPBI) scaffold, to which this compound belongs, is renowned for its unique photophysical properties, primarily driven by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. nih.govrsc.org Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the imidazole (B134444) ring, leading to the formation of a transient keto-tautomer. semanticscholar.org This process results in a large Stokes shift, meaning there is a significant difference between the absorption and emission wavelengths, which is a highly desirable feature for applications like fluorescent probes and organic light-emitting diodes (OLEDs). semanticscholar.orgnih.gov

The structure-property relationship (SPR) studies focus on how chemical modifications influence these photophysical characteristics.

Effect of Substituents: The introduction of substituents can tune the absorption (λ_abs) and fluorescence (λ_em) properties. For example, theoretical studies on 2-(2-Hydroxyphenyl) Benzothiazole (B30560) (HBT), a related system, showed that electron-withdrawing groups can alter the UV absorption from 330 nm to 351 nm. nih.gov The bromine atom in this compound, being an electron-withdrawing group, is expected to influence the electronic distribution and thus the energy levels of the molecule, causing shifts in its absorption and emission spectra. The heavy atom effect of bromine can also influence intersystem crossing rates, potentially affecting fluorescence quantum yield and phosphorescence. nih.gov

ESIPT and Dual Fluorescence: In some HPBI derivatives, dual fluorescence can be observed, with one emission band from the initial enol form and a second, large Stokes-shifted band from the keto-tautomer formed via ESIPT. rsc.org The efficiency of the ESIPT process itself can be modulated by substituents. For instance, introducing a strong electron-donating group like diethylamino at the 4'-position of HPBT (the benzothiazole analog) resulted in observable fluorescence from the enol form, indicating that ESIPT was not the sole deactivation pathway, a feature not seen in the parent compound. nih.gov This suggests that the electronic nature of substituents on the phenol ring directly competes with or facilitates the proton transfer process.

Bromination Effects: Studies on other dye systems, like BODIPYs, have shown that bromination can cause a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. rsc.org For each bromine atom installed on the BODIPY core, a red shift of approximately 16 nm in absorption and 20-29 nm in emission was observed. rsc.org While the core structure is different, this provides a general principle that halogenation can be used to systematically tune color output.

The following table summarizes the impact of structural features on the photophysical properties of HPBI-related compounds.

Compound/Derivative ClassKey Structural FeatureImpact on Photophysical PropertiesReference
2-(2'-hydroxyphenyl)benzimidazole (HPBI)Core scaffoldUndergoes Excited-State Intramolecular Proton Transfer (ESIPT), leading to a large Stokes shift. rsc.org rsc.org
Substituted 2-(2-Hydroxyphenyl) Benzothiazoles (HBT)Electron-withdrawing groupsCan tune UV absorption wavelengths. nih.gov nih.gov
4'-diethylamino substituted HPBTStrong electron-donating groupEnables dual fluorescence from both enol and keto forms by modulating ESIPT efficiency. nih.gov nih.gov
Brominated BODIPYsBromine substitutionInduces a consistent red-shift in absorption and emission spectra. rsc.org rsc.org

Rational Design Principles for Optimizing Desired Chemical and Biological Outcomes

Based on the SAR and SPR studies, a set of rational design principles can be formulated to optimize derivatives of this compound for specific applications. rsc.orgrsc.orgnih.gov The goal is to strategically modify the molecular structure to enhance a desired property—be it antimicrobial potency, specific enzyme inhibition, or a particular photophysical response—while potentially minimizing others. nih.govrsc.org

Principles for Optimizing Biological Activity:

Enhance Lipophilicity for Antimicrobial Potency: To improve activity against Gram-negative bacteria, which have a complex outer membrane, modifications can be made to increase lipophilicity and improve membrane penetration. whiterose.ac.uk This could involve adding alkyl chains or other lipophilic groups to the benzimidazole nitrogen or the phenyl ring, while retaining or repositioning the bromine atom.

Target Specific Enzymes through Directed Substitution: For applications like kinase inhibition, specific substitutions are required to fit into the ATP-binding pocket of the target enzyme. researchgate.netnih.gov For 17β-HSD10 inhibitors, a target for Alzheimer's disease, SAR studies showed that adding substituents like a cyclohexanecarboxamide (B73365) group to the phenyl ring significantly improved inhibitory efficacy. rsc.org This highlights the need for structure-based design, often guided by computational docking, to achieve target selectivity.

Incorporate Bioisosteres and Hybrid Scaffolds: Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) or creating hybrids with other known pharmacophores is a common strategy. researchgate.net For example, combining the benzimidazole scaffold with moieties like hydrazones, quinolones, or sulfonyl groups has been shown to produce potent antimicrobial agents. rjptonline.orgnih.gov

Principles for Optimizing Photophysical Properties:

Tune Emission Wavelength via Electronic Effects: The emission color of the fluorophore can be systematically tuned. Introducing electron-donating groups (e.g., -OH, -NH2) onto the phenyl ring generally leads to a red-shift (longer wavelength emission), while electron-withdrawing groups (e.g., -CN, -NO2) can cause a blue-shift (shorter wavelength emission). nih.govrsc.org The existing bromine atom already serves as an electron-withdrawing group, and its effect could be amplified or counteracted by additional substitutions.

Control ESIPT for Sensing Applications: The ESIPT process is sensitive to the local environment, making these compounds potential fluorescent sensors. To create a sensor for a specific analyte (e.g., metal ions, pH), one can introduce a receptor unit that, upon binding the analyte, perturbs the ESIPT process. This perturbation would result in a clear change in the fluorescence signal (e.g., turning on/off or shifting color), providing a detectable response.

Optimize for Two-Photon Absorption (TPA): For applications in bioimaging and photodynamic therapy, molecules with large two-photon absorption cross-sections are needed. TPA is often enhanced in molecules with a D-π-A (Donor-π bridge-Acceptor) structure. rsc.org The this compound scaffold can be systematically modified by adding strong electron-donating groups to one end of the molecule and electron-accepting groups to the other to create this charge-transfer character and enhance TPA.

By integrating these principles, researchers can move beyond trial-and-error synthesis and rationally design novel derivatives of this compound with optimized and predictable biological and chemical properties.

Future Research Directions and Unexplored Avenues for 2 1h Benzo D Imidazol 2 Yl 5 Bromophenol

Exploration of Novel and Sustainable Synthetic Methodologies

Key areas for exploration include:

Catalyst Innovation: The use of novel catalytic systems can offer significant advantages. Research should focus on employing reusable and environmentally benign catalysts. chemmethod.commdpi.com

Alternative Energy Sources: Microwave-assisted and solvent-free reaction conditions represent promising alternatives to conventional heating, often leading to shorter reaction times and higher yields. mdpi.com

Green Solvents: Investigating the use of eco-friendly solvents such as water, ionic liquids (ILs), or deep eutectic solvents (DES) could drastically reduce the reliance on volatile and toxic organic solvents. mdpi.comnih.govresearchgate.net

A comparative overview of potential sustainable synthetic strategies is presented below.

Methodology Key Features Potential Catalysts/Reagents Anticipated Advantages
Microwave-Assisted Synthesis Rapid heating, shorter reaction times. mdpi.comSupported catalysts (e.g., silica-supported), ionic liquids. mdpi.comHigh efficiency, reduced energy consumption.
Solvent-Free Reactions Reactions conducted without a solvent medium, often by grinding or using neat reactants. chemmethod.comeprajournals.comZinc acetate (B1210297), solid-supported acid catalysts. chemmethod.comReduced waste, simplified workup, cost-effectiveness. chemmethod.com
Deep Eutectic Solvents (DES) Use of biodegradable, low-cost solvents that can also act as catalysts. nih.govresearchgate.netCholine chloride-based DES, ZrOCl₂·8H₂O/urea DES. researchgate.netGreen reaction medium, high product yields, catalyst reusability. researchgate.net
Renewable Feedstocks Utilization of biomass-derived starting materials. eprajournals.comNatural source-derived solid catalysts. eprajournals.comEnhanced sustainability, reduced reliance on fossil fuels. eprajournals.com

Future work should involve the systematic application and optimization of these methods for the synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol from starting materials like 4-bromo-2-hydroxybenzaldehyde (B134324) and o-phenylenediamine (B120857).

Deeper Mechanistic Elucidation of Biological Interactions (In Vitro and Cellular Level)

Benzimidazole (B57391) derivatives are known to interact with a wide array of biological targets, including enzymes and nucleic acids, leading to activities such as anticancer, antimicrobial, and antiviral effects. nih.govnih.gov For this compound, a critical future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies to understand its specific biological interactions.

Proposed research avenues include:

Enzyme Inhibition Studies: Systematic screening against key enzyme families, such as kinases, topoisomerases, and 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10), which are known targets for other benzimidazole derivatives. nih.govrsc.org

DNA Interaction Analysis: Investigating the compound's ability to bind to DNA, potentially in the minor groove, a common mechanism for bisbenzimidazoles. nih.gov Techniques like UV-Vis absorption, fluorescence spectroscopy, and circular dichroism would be instrumental. nih.gov

Cellular Target Identification: Employing chemical proteomics and molecular docking studies to identify specific protein binding partners within the cell. This can help uncover novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the phenol (B47542) and benzimidazole rings to understand how structural changes affect biological activity.

Potential Biological Target Relevant Disease Area Proposed Investigative Techniques Rationale based on Related Compounds
Human Topoisomerase I CancerDNA relaxation assays, molecular docking. nih.govBisbenzimidazoles are known to be promising anticancer agents by targeting this enzyme. nih.gov
Bacterial FtsZ Protein Bacterial InfectionsMinimum Inhibitory Concentration (MIC) assays, molecular docking. nih.govSubstituted benzimidazoles have shown antitubercular activity by targeting FtsZ. nih.gov
GABA-A Receptors Neurological DisordersElectrophysiological assays, binding studies. nih.gov2-phenyl-1H-benzo[d]imidazole scaffolds have been identified as modulators of these receptors. nih.gov
17β-HSD10 Alzheimer's DiseaseEnzyme inhibition assays (IC₅₀ determination), cell toxicity assays. rsc.org2-phenyl-1H-benzo[d]imidazole derivatives have been developed as inhibitors for this enzyme. rsc.org

Development of Advanced Materials and Devices

The planar, conjugated structure of the benzimidazole ring system makes it an excellent candidate for applications in materials science, particularly in optoelectronics. nih.gov The specific structure of this compound, with its potential for hydrogen bonding and π-π stacking, offers opportunities for creating novel functional materials.

Future research should focus on:

Organic Light-Emitting Diodes (OLEDs): Exploring the compound's potential as an emissive layer or host material in OLED devices, leveraging the photophysical properties that can be tuned through its phenolic and bromine substituents.

Dye-Sensitized Solar Cells (DSSCs): Investigating the use of the compound as a molecular component in dye sensitizers, where benzimidazole derivatives have shown promise. researchgate.net

Chemosensors: Developing fluorescent or colorimetric sensors for detecting specific metal ions or anions, utilizing the chelating ability of the benzimidazole and phenol groups.

Polymer Synthesis: Incorporating the molecule as a monomer into conjugated polymers to create materials with tailored electronic and optical properties for applications in organic electronics. researchgate.net

Scalable Production Methods and Industrial Relevance

For any compound to move from academic curiosity to practical application, the development of scalable and economically viable production methods is essential. While many synthesis reports focus on lab-scale yields, future work on this compound must address the challenges of large-scale production. researchgate.netresearchgate.net

Key considerations for future research include:

Process Optimization: Systematically optimizing reaction parameters (temperature, pressure, catalyst loading, reaction time) for existing or newly developed synthetic routes to maximize yield and minimize cost.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis, which can offer improved safety, efficiency, and scalability for chemical manufacturing.

Purification Strategies: Developing efficient and scalable purification techniques to remove impurities and by-products, which is a critical step for industrial-scale reactions. researchgate.netijcce.ac.ir

Techno-Economic Analysis: Conducting a thorough analysis to evaluate the commercial feasibility of the developed synthetic routes, considering raw material costs, energy consumption, and waste management.

Interdisciplinary Research with Emerging Technologies in Chemical Biology and Materials Science

The full potential of this compound can be unlocked through collaborative, interdisciplinary research that merges chemistry with cutting-edge technologies.

Future directions include:

Chemical Biology Approaches: Using the compound as a chemical probe to study biological pathways. Its bromine atom can serve as a handle for further modifications, such as attaching reporter tags or photo-crosslinking groups for target identification studies.

Integration with Nanotechnology: Developing nanoparticles or quantum dots functionalized with this compound for applications in targeted drug delivery or bioimaging.

Computational Modeling and AI: Employing machine learning and artificial intelligence to predict the properties of new derivatives, optimize synthetic pathways, and screen for potential biological targets, thereby accelerating the research and development cycle.

Advanced Materials Engineering: Combining the compound with other advanced materials, such as graphene or metal-organic frameworks (MOFs), to create hybrid materials with synergistic properties for catalytic or electronic applications.

By pursuing these focused research avenues, the scientific community can systematically uncover and harness the full potential of this compound, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol?

The compound is typically synthesized via multi-step reactions. For example, (1H-benzo[d]imidazol-2-yl)methanamine is first prepared, followed by condensation with aldehydes (e.g., benzaldehyde) to form Schiff bases. Subsequent cyclization with thiols or other nucleophiles in the presence of catalysts like anhydrous ZnCl₂ yields the target compound. Modifications, such as replacing pyridine rings with methylene groups, can enhance bioactivity .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic methods:

  • NMR for verifying aromatic proton environments and substituent positions.
  • FT-IR to identify functional groups (e.g., C=N stretching in benzimidazole).
  • Mass spectrometry for molecular weight validation. For derivatives, additional techniques like X-ray crystallography may resolve stereochemistry .

Q. What methodologies are used to assess its preliminary antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution against Gram-positive/negative bacteria and fungi (e.g., E. coli, C. albicans).
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Confirms cidal vs. static effects. For example, derivatives like ZR-8 showed MIC/MFC values of 3.40/7.81 µM against C. albicans, outperforming miconazole .

Advanced Research Questions

Q. How does structural modification influence its bioactivity?

  • Thioether substituents : Derivatives with sulfur-containing groups (e.g., ZR-8) exhibit enhanced antibacterial activity due to improved membrane permeability .
  • Bromine substitution : The 5-bromo group increases steric bulk and electron-withdrawing effects, potentially improving binding to microbial targets like DHFR (dihydrofolate reductase) .
  • Hybrid scaffolds : Combining benzimidazole with thiazolidinone moieties (e.g., Compound 3 in ) broadens antifungal activity .

Q. What role does this compound play in catalytic oxidation reactions?

Copper complexes of benzimidazole derivatives act as catalysts in dopamine oxidation to aminochrome. The benzimidazole core stabilizes the metal center, facilitating electron transfer. Reaction conditions (pH, solvent) and substituent electronegativity critically influence catalytic efficiency .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Strain specificity : Activity against P. aeruginosa varies due to outer membrane permeability differences.
  • Solubility : Poor aqueous solubility (e.g., ZR series) limits agar diffusion assay accuracy, favoring broth-based MIC/MBC methods .
  • Experimental design : Standardizing protocols (e.g., inoculum size, incubation time) reduces variability .

Q. What computational approaches guide the design of its derivatives?

  • Virtual screening : Used to identify uPAR (urokinase receptor) inhibitors, as seen in (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1) .
  • Molecular docking : Predicts binding affinities to targets like IL-5 (e.g., Compound 5e in , IC₅₀ = 3.5 µM) .
  • cLogP optimization : Balances lipophilicity for membrane penetration vs. solubility .

Q. What are its emerging applications in drug discovery?

  • Anticancer agents : Derivatives like 2-(5-(benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazoles show promise in targeting cancer cell lines .
  • IL-5 inhibitors : Hydroxyethylaminomethylbenzimidazole analogs (e.g., 5k) inhibit interleukin-5, a therapeutic target for eosinophilic disorders .

Methodological Tables

Q. Table 1: Antimicrobial Activity of Selected Derivatives (MIC/MBC in µg/mL)

CompoundE. coliS. aureusC. albicans
ZR-815.62/31.2531.25/62.53.40/7.81
ZR-115.62/31.2531.25/62.5-
Miconazole--31.25/62.5

Q. Table 2: Key Structural Modifications and Bioactivity

ModificationBioactivity ImpactReference
Thioester (ZR-8)Enhanced antifungal activity
Bromine substitutionImproved DHFR inhibition
Thiazolidinone hybridBroad-spectrum antifungal activity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol
Reactant of Route 2
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2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.